molecular formula C15H17N3O4S2 B2669103 4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide CAS No. 1091398-49-0

4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide

Cat. No.: B2669103
CAS No.: 1091398-49-0
M. Wt: 367.44
InChI Key: LGJBOVUOILMOSY-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide is a complex organic compound with a unique structure that includes an acetamido group, a thiophene ring, and a sulfonamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of aniline derivatives followed by sulfonation and thiophene ring formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can act as a probe for studying biological processes involving sulfonamides and thiophenes.

    Industry: It is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. The sulfonamido group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with various biological pathways. These interactions can lead to the modulation of enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide
  • N-(2-(thiophene-2-sulfonamido)ethyl)benzamide
  • 4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)aniline

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-acetamido-N-[2-(thiophen-2-ylsulfonylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-11(19)18-13-6-4-12(5-7-13)15(20)16-8-9-17-24(21,22)14-3-2-10-23-14/h2-7,10,17H,8-9H2,1H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJBOVUOILMOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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